molecular formula C18H13F3N2O2S2 B299631 N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

Cat. No. B299631
M. Wt: 410.4 g/mol
InChI Key: BSASDUUQIJLQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and play a crucial role in regulating synaptic transmission and preventing excitotoxicity. TFB-TBOA has been shown to have a high affinity for EAATs and has been used in various studies to investigate the physiological and biochemical effects of inhibiting these transporters.

Mechanism of Action

N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide works by binding to the active site of EAATs and blocking the reuptake of glutamate. This results in increased extracellular glutamate levels and overstimulation of glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
In addition to its role in regulating synaptic transmission, glutamate has been shown to play a role in various physiological processes such as learning and memory, neuroplasticity, and neuroprotection. N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide has been used in studies investigating these processes, and has been shown to have both beneficial and detrimental effects depending on the context and concentration of glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide in lab experiments is its high affinity for EAATs, which allows for selective inhibition of these transporters without affecting other glutamate receptors. However, one limitation is its potential for off-target effects and toxicity at high concentrations, which can lead to non-specific effects on cellular function.

Future Directions

There are several future directions for research involving N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide and EAATs. One area of interest is the development of more selective and potent inhibitors of EAATs for use in both basic and clinical research. Another area of interest is the investigation of the role of EAATs in various neurological and psychiatric disorders, and the development of novel therapies targeting these transporters. Additionally, further studies are needed to fully understand the physiological and biochemical effects of inhibiting EAATs and the potential for off-target effects and toxicity.

Synthesis Methods

The synthesis of N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide involves a multi-step process that begins with the reaction of 2-phenylethylamine with 2-chloroacetyl chloride to form N-(2-chloroacetyl)-2-phenylethylamine. This intermediate is then reacted with 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol in the presence of a base to yield the final product, N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide has been used in various studies to investigate the role of EAATs in physiological and pathological processes. For example, it has been shown to be effective in reducing glutamate uptake in cultured neurons and in vivo, leading to increased extracellular glutamate levels and excitotoxicity. N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide has also been used in studies investigating the role of EAATs in addiction, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H13F3N2O2S2

Molecular Weight

410.4 g/mol

IUPAC Name

N-phenacyl-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H13F3N2O2S2/c19-18(20,21)12-6-7-15-13(8-12)23-17(27-15)26-10-16(25)22-9-14(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,22,25)

InChI Key

BSASDUUQIJLQBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)CSC2=NC3=C(S2)C=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)CSC2=NC3=C(S2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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